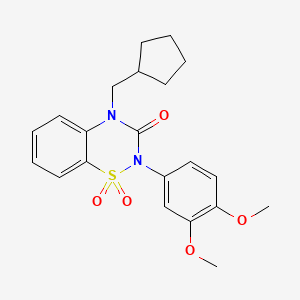![molecular formula C20H19N3O3S B15122524 Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15122524.png)
Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a quinazoline ring system, which is fused with other functional groups to enhance its biological activity.
Méthodes De Préparation
The synthesis of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methylquinazolin-2-amine and ethyl 4-aminobenzoate.
Formation of Intermediate: The 4-methylquinazolin-2-amine is reacted with a suitable acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinazoline ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as an anti-inflammatory and anticancer agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Quorum Sensing Inhibition: The compound inhibits quorum sensing in bacteria like Pseudomonas aeruginosa by binding to the quorum sensing transcriptional regulator PqsR. This prevents the bacteria from coordinating activities like biofilm formation and virulence factor production.
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other quinazoline derivatives:
4-Hydroxy-2-quinolones: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.
Thiazole Derivatives: Thiazole-containing compounds have diverse biological activities, including antibacterial, antifungal, and anticancer properties. They differ in their heterocyclic ring structure and specific substituents.
The uniqueness of ETHYL 4-{2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its specific quinazoline core and the presence of both sulfonyl and acetamido groups, which contribute to its distinct biological activities.
Propriétés
Formule moléculaire |
C20H19N3O3S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(4-methylquinazolin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-19(25)14-8-10-15(11-9-14)22-18(24)12-27-20-21-13(2)16-6-4-5-7-17(16)23-20/h4-11H,3,12H2,1-2H3,(H,22,24) |
Clé InChI |
ICZQDDQLXRQCAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122441.png)
![1-(3,4-Dimethylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15122442.png)
![2-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine](/img/structure/B15122457.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane](/img/structure/B15122460.png)
![6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole](/img/structure/B15122461.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15122512.png)

![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
![[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
